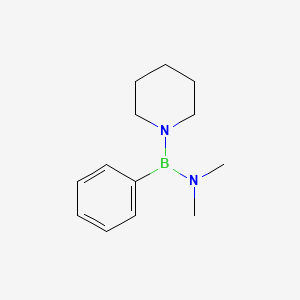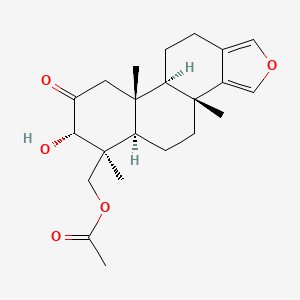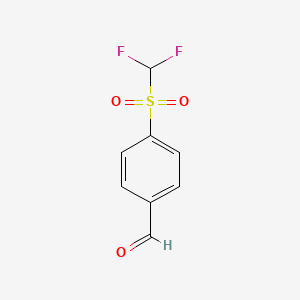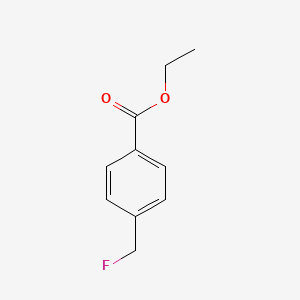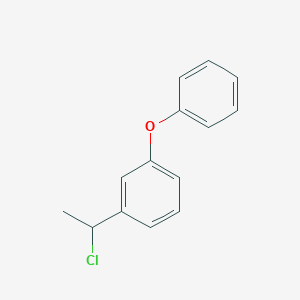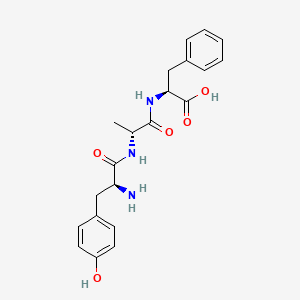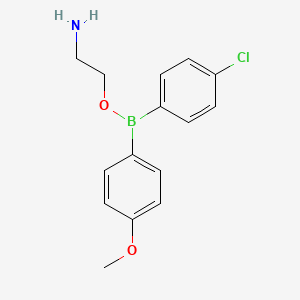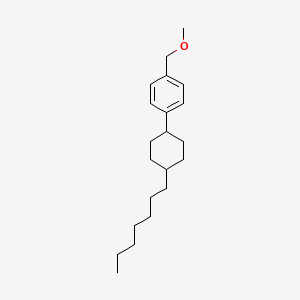![molecular formula C11H6N2O2S B14412419 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 82520-03-4](/img/structure/B14412419.png)
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves the reaction of naphthoquinone derivatives with thiourea under acidic conditions. One common method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted imidazole and naphthoquinone derivatives .
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and is being investigated for its ability to inhibit enzymes such as cyclooxygenase (COX).
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies related to oxidative stress and redox biology due to its redox-active naphthoquinone core.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound’s redox activity also allows it to modulate oxidative stress pathways by acting as an electron donor or acceptor .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione: Lacks the sulfanylidene group but shares the naphthoquinone-imidazole core.
1,4-Naphthoquinone: A simpler naphthoquinone derivative without the imidazole ring.
Imidazole-based Naphthoquinones: Compounds with similar structures but different substituents on the imidazole or naphthoquinone rings.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
82520-03-4 |
|---|---|
Molecular Formula |
C11H6N2O2S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C11H6N2O2S/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)12-11(16)13-8/h1-4H,(H2,12,13,16) |
InChI Key |
FKHPYDQHQWOSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



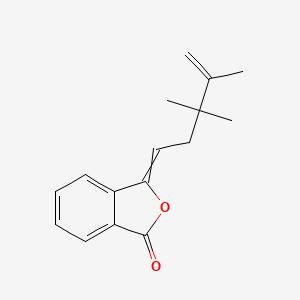


![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
